molecular formula C14H15NO B103806 N-Benzyl-4-methoxyaniline CAS No. 17377-95-6

N-Benzyl-4-methoxyaniline

Cat. No.: B103806
CAS No.: 17377-95-6
M. Wt: 213.27 g/mol
InChI Key: LIJJGMDKVVOEFT-UHFFFAOYSA-N
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Description

N-Benzyl-4-methoxyaniline is an aromatic amine with the molecular formula C14H15NO. It is a colorless, crystalline solid with a melting point of approximately 50-55°C . This compound is used as a reagent in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-4-methoxyaniline can be synthesized through the reductive amination of 4-bromoanisole with benzylamine. This process involves the formation of an intermediate imine, which is subsequently reduced to the desired amine . Another method involves the ultrasound-assisted solventless oxidation/reductive amination of benzyl halides using sodium borohydride and montmorillonite K-10 catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the use of efficient and environmentally friendly methods. One such method is the hydrogen autotransfer process, which uses methanol as a methylating agent in the presence of cyclometalated ruthenium complexes .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: It can be reduced to form this compound derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds .

Comparison with Similar Compounds

Uniqueness: N-Benzyl-4-methoxyaniline is unique due to its specific methoxy substitution, which imparts distinct chemical and physical properties. This substitution influences its reactivity and interactions with biological targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-benzyl-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJJGMDKVVOEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334009
Record name N-Benzyl-4-methoxyaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17377-95-6
Record name N-Benzyl-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-4-methoxyaniline
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Synthesis routes and methods I

Procedure details

According to the general procedure A, 4-chloroanisole (73 mg, 0.51 mmol) reacted with benzylamine (68 mg, 0.63 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (60 mg, 0.63 mmol) in toluene at 100° C. for 4 h to give the title compound (100 mg, 93%) as a solid: 1H-NMR (500 MHz, CDCl3): δ 6.63 (d, 2H, J=8.84 Hz), 6.81 (d, 2H, J=8.83 Hz), 7.41-7.35 (m, 4H), 7.30 (t, 1H, J=7.08 and 7.03 Hz), 4.31 (s, 2H), 3.77 (s, 3H). 13C{1H}-NMR (125 MHz, CDCl3): δ 152.18, 142.42, 139.66, 128.56, 127.52, 127.14, 114.89, 114.09, 55.78, 49.23. GC/MS(EI): m/z 213 (M+).
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73 mg
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reactant
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68 mg
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[Compound]
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Ph5FcP(t-Bu)2
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60 mg
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Yield
93%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (131 μL, 1.20 mmol), 4-iodoanisole (234 mg 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=10/1, Rf=0.4) afforded N-benzyl-4-methoxyaniline (192 mg, 90% isolated yield) as light yellow solid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity.
Name
K3PO4
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425 mg
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reactant
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131 μL
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234 mg
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111 μL
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copper(I) iodide
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10 mg
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hexane ethyl acetate
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1 mL
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Synthesis routes and methods IV

Procedure details

369 parts of p-anisidine, 162 parts of benzyl alcohol and 15 parts of triphenyl phosphite are first heated to 177° C. At this temperature, the elimination of water commences. The condensation has ended after 5 hours, when the internal temperature is 231° C. 27 parts of water are removed. Excess p-anisidine and excess benzyl alcohol are distilled off under reduced pressure. 265 parts of N-benzyl-4-methoxy-aniline, corresponding to a yield of 83% of theory, distil at 190° C/5 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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